molecular formula C17H22N2O3S2 B2763878 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 1170515-91-9

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2763878
CAS RN: 1170515-91-9
M. Wt: 366.49
InChI Key: DSHZJFZIIOXHIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely to be used in advanced chemical research. It contains a tetrahydroquinoline group, a methoxyethyl group, and a methylthiophene group, all of which are common in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the desired configuration and the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine its exact structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the tetrahydroquinoline group might undergo electrophilic substitution, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like sulfonamide could increase its solubility in water .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or other fields .

properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-13-5-8-17(23-13)24(20,21)18-15-7-6-14-4-3-9-19(10-11-22-2)16(14)12-15/h5-8,12,18H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZJFZIIOXHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

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